molecular formula C17H16Cl2N2O2S B2834568 1-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone CAS No. 370573-57-2

1-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone

Cat. No.: B2834568
CAS No.: 370573-57-2
M. Wt: 383.29
InChI Key: WAPQRZDCFBFXHM-UHFFFAOYSA-N
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Description

1-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a complex organic compound characterized by its intricate molecular structure, which includes a furan ring, a piperazine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of reagents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

This compound has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.

  • Industry: It may be used in the production of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

When compared to similar compounds, 1-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone stands out due to its unique structural features and potential applications. Similar compounds may include other furan derivatives or piperazine-based molecules, but the presence of the dichlorophenyl group adds a distinct aspect to its chemical behavior and biological activity.

Comparison with Similar Compounds

  • Furan-2-carboxylic acid derivatives

  • Piperazine derivatives

  • Dichlorophenyl-containing compounds

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Biological Activity

1-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound features a piperazine ring linked to a furan-2-carbonothioyl moiety and a dichlorophenyl group, contributing to its unique biological profile. The molecular formula is C18H17Cl2N3OSC_{18}H_{17}Cl_2N_3OS, with a molecular weight of approximately 394.3 g/mol.

Research indicates that compounds similar to this compound interact with various biological targets:

  • Enzyme Inhibition : It has been noted for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For instance, related compounds have shown selective COX-2 inhibition with significant effects on cell viability in cancer cell lines .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Anticancer Properties

The anticancer activity of this compound has been explored through various studies:

  • Cell Line Studies : In vitro assays using the A549 human lung adenocarcinoma cell line revealed that certain derivatives exhibit cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like cisplatin . Compounds derived from similar frameworks have shown promising results in inducing apoptosis and disrupting mitochondrial membrane potential.
CompoundCell LineIC50 (µg/mL)Mechanism
1A54918.33 ± 0.94Apoptosis induction
10A549Not specifiedCOX-2 inhibition
CisplatinA54920.00 ± 1.00DNA damage

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated:

  • Antibacterial and Antifungal Effects : Similar compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess comparable activities .

Study on Anticancer Activity

A study focused on the anticancer effects of compounds derived from furan and piperazine structures showed that these compounds could effectively inhibit cancer cell growth through apoptosis pathways. Flow cytometry analyses confirmed significant changes in cell cycle distribution following treatment with these compounds .

Study on COX Inhibition

Another research effort highlighted the selective inhibition of COX enzymes by derivatives of the compound, which may lead to reduced inflammation and pain in various models of disease . The selectivity towards COX-2 over COX-1 suggests a potentially favorable side effect profile.

Properties

IUPAC Name

1-[4-[5-(2,5-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2S/c1-11(22)20-6-8-21(9-7-20)17(24)16-5-4-15(23-16)13-10-12(18)2-3-14(13)19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPQRZDCFBFXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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